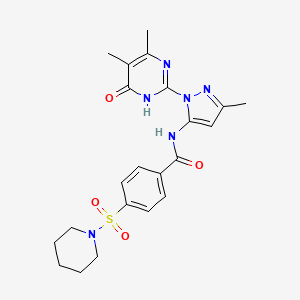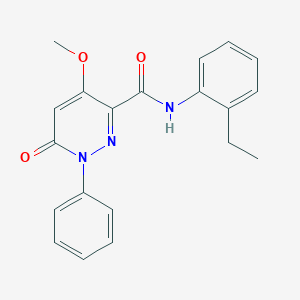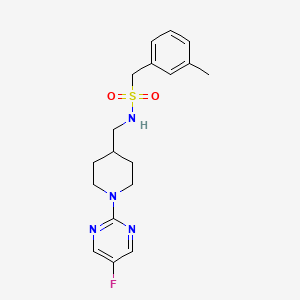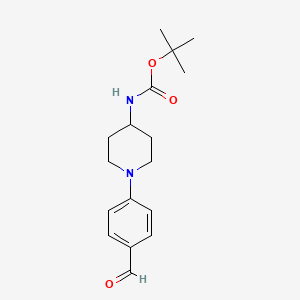![molecular formula C12H12F3N3O B2937022 1-(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol CAS No. 1515639-23-2](/img/structure/B2937022.png)
1-(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Trifluoromethyl compounds, on the other hand, contain a trifluoromethyl group (-CF3), which is a strong electron-withdrawing group and can significantly affect the chemical behavior of the compound .
Molecular Structure Analysis
The molecular structure of triazoles is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms . The trifluoromethyl group is characterized by three fluorine atoms bonded to a carbon atom . The exact structure of your compound would depend on how these groups are arranged and connected.Chemical Reactions Analysis
Triazoles can participate in a variety of chemical reactions, thanks to their three nitrogen atoms and the ability to act as a ligand, binding to a variety of enzymes and receptors . Trifluoromethyl compounds, due to the electron-withdrawing nature of the -CF3 group, can also participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its exact structure. In general, triazoles are known for their stability and resistance to oxidation and reduction . Trifluoromethyl groups, being highly electronegative, can greatly influence the chemical behavior of the compound .Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . For instance, some indole derivatives, which share a similar structure with the given compound, have been found to exhibit antiviral, anti-inflammatory, anticancer, and other activities by interacting with various biological targets .
Mode of Action
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the trifluoromethylphenyl group in the given compound might play a crucial role in its interaction with its targets.
Biochemical Pathways
For example, some indole derivatives have been found to possess various biological activities, affecting antiviral, anti-inflammatory, anticancer, and other pathways .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 3837±520 °C and a density of 135±01 g/cm3 . These properties might influence the compound’s bioavailability.
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound might also have diverse biological effects .
Orientations Futures
Propriétés
IUPAC Name |
1-[1-[[2-(trifluoromethyl)phenyl]methyl]triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O/c1-8(19)11-7-18(17-16-11)6-9-4-2-3-5-10(9)12(13,14)15/h2-5,7-8,19H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOSVHNBVJDEHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)CC2=CC=CC=C2C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2936939.png)


![N-(4-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2936947.png)

![4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide](/img/structure/B2936949.png)

![(4-((1H-imidazol-1-yl)methyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2936952.png)

![methyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2936955.png)
![N-[2-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-4-oxoquinazolin-3(4H)-yl]-2-phenylacetamide](/img/structure/B2936957.png)
![2-(4-fluorophenyl)-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2936958.png)
![3-(2H-1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2936959.png)
